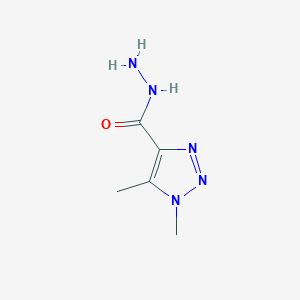

1,5-Dimethyltriazole-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dimethyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C5H9N5O . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 1,5-Dimethyltriazole-4-carbohydrazide and similar triazole compounds often involves the use of amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Sodium azide, a highly toxic compound, is commonly used as a nitrogen source in the synthesis of 1,2,3-triazole, but it is not suitable for large-scale application .Molecular Structure Analysis

The molecular structure of 1,5-Dimethyltriazole-4-carbohydrazide is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

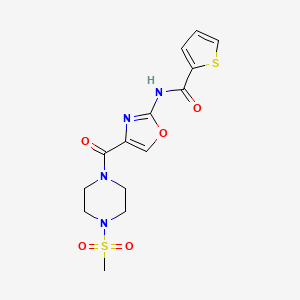

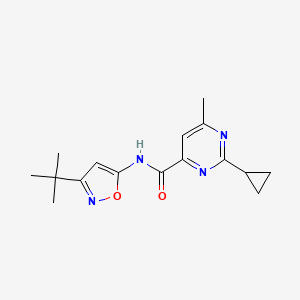

Scientists have developed new series of compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, demonstrating significant immunosuppressive properties and mechanisms of action. For instance, a study on isoxazole derivatives, structurally akin to 1,5-Dimethyltriazole-4-carbohydrazide, revealed their capacity to inhibit cell proliferation and their potential in immunosuppressive therapy, highlighting a proapoptotic action that could account for its effects in the studied models (Mączyński et al., 2018).

Anticancer Properties

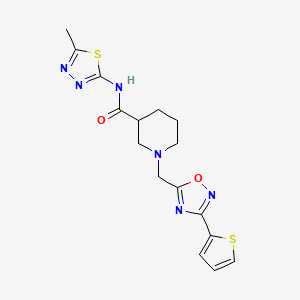

Research on derivatives of 1,5-Dimethyltriazole-4-carbohydrazide has shown promising anticancer activities. Novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Terzioğlu & Gürsoy, 2003).

Antidepressant and Anticonvulsant Activities

Further research has explored the antidepressant and anticonvulsant activities of novel pyrazole derivatives derived from carboxylic acid hydrazides. This work shows the potential therapeutic applications of these compounds in treating neurological conditions, with some derivatives displaying significant activity in preclinical models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Agricultural Applications

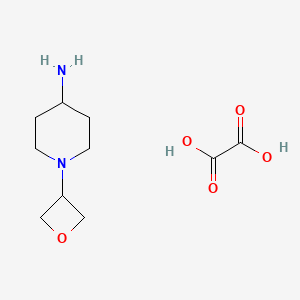

A novel study on 1,3,4-oxadiazole-2-carbohydrazides reported the discovery of low-cost and versatile antifungal agents targeting succinate dehydrogenase, showing significant bioactivity against fungi and oomycetes. This research opens pathways for developing new agricultural fungicides to protect crops from fungal diseases (Wu et al., 2019).

Antioxidant Activities

The antioxidant potential of aromatic C-nucleoside derivatives synthesized from carbohydrazides has been investigated, with certain compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, displaying potent antioxidant and antitumor activities. This suggests their utility in developing new antioxidant therapies (El Sadek et al., 2014).

Wirkmechanismus

Target of Action

Triazole compounds, which include 1,5-dimethyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially influencing a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

Given the diverse biological activities associated with triazole compounds , it is likely that this compound could have a range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1,5-dimethyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFWJNKRSMGTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyltriazole-4-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)

![4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2960265.png)

![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)